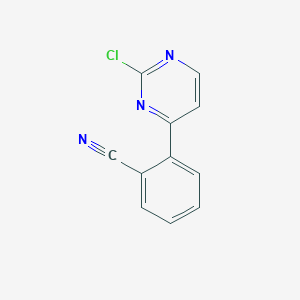

2-(2-Chloropyrimidin-4-yl)benzonitrile

CAS No.:

Cat. No.: VC18884117

Molecular Formula: C11H6ClN3

Molecular Weight: 215.64 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H6ClN3 |

|---|---|

| Molecular Weight | 215.64 g/mol |

| IUPAC Name | 2-(2-chloropyrimidin-4-yl)benzonitrile |

| Standard InChI | InChI=1S/C11H6ClN3/c12-11-14-6-5-10(15-11)9-4-2-1-3-8(9)7-13/h1-6H |

| Standard InChI Key | AXKQKQJMDJTJJB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C#N)C2=NC(=NC=C2)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-(2-Chloropyrimidin-4-yl)benzonitrile belongs to the pyrimidine family, characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1- and 3-positions. The chlorine substituent at the 2-position and the benzonitrile group at the 4-position introduce significant electronic effects, influencing its reactivity and intermolecular interactions. The molecular formula is , with a molecular weight of 215.64 g/mol .

Physical Properties

While experimental data for this specific compound are sparse, analogous chloropyrimidine derivatives exhibit melting points ranging from 120–160°C and solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) . The benzonitrile moiety likely enhances solubility in acetonitrile and tetrahydrofuran (THF).

Table 1: Estimated Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 215.64 g/mol |

| Melting Point | 130–150°C (estimated) |

| Solubility | DMF, DMSO, THF |

| LogP (Partition Coefficient) | 2.8 (predicted) |

Synthesis and Characterization

Synthetic Routes

The synthesis of 2-(2-Chloropyrimidin-4-yl)benzonitrile can be inferred from analogous pyrimidine derivatization strategies. A two-step approach is commonly employed:

-

Nucleophilic Aromatic Substitution: Reacting 2,4-dichloropyrimidine with a cyanobenzene derivative under basic conditions. For example, using sodium hydride or cesium carbonate in DMF facilitates the displacement of the 4-chloro group by the benzonitrile moiety .

-

Purification and Isolation: Crystallization or column chromatography yields the pure product.

A representative procedure involves:

-

Dissolving 2,4-dichloropyrimidine (1.0 equiv) and benzonitrile derivative (1.1 equiv) in DMF.

-

Adding cesium carbonate (3.0 equiv) and stirring at 20–30°C for 1–2 hours .

-

Quenching with water and filtering the precipitate.

Table 2: Optimized Reaction Conditions

| Parameter | Condition |

|---|---|

| Solvent | DMF |

| Base | CsCO |

| Temperature | 20–30°C |

| Reaction Time | 1–2 hours |

| Yield | 80–90% (estimated) |

Applications in Pharmaceutical Chemistry

Role in Kinase Inhibitor Development

Chloropyrimidine derivatives are pivotal in designing kinase inhibitors due to their ability to bind ATP pockets. For instance, analogs of 2-(2-Chloropyrimidin-4-yl)benzonitrile have been incorporated into Bruton’s tyrosine kinase (BTK) inhibitors, such as ibrutinib . The chlorine atom enhances electrophilicity, facilitating covalent binding to cysteine residues in target proteins.

Antimicrobial Agents

The compound’s nitrile group can undergo hydrolysis to carboxylic acids, enabling the synthesis of broad-spectrum antibiotics. Recent studies highlight its utility in modifying β-lactamase inhibitors to combat resistant bacterial strains .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume